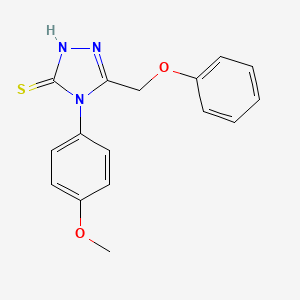

4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a methoxyphenyl group at position 4, a phenoxymethyl substituent at position 5, and a thiol group at position 2. Its synthesis typically involves cyclization of acylthiosemicarbazides or S-alkylation reactions using cesium carbonate as a base . The compound’s structure is confirmed via spectroscopic methods (IR, NMR) and elemental analysis, with its biological activity linked to the presence of electron-donating methoxy and phenoxymethyl groups .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-13-9-7-12(8-10-13)19-15(17-18-16(19)22)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBMQZRFVCGOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazole intermediate.

Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through an alkylation reaction, where a phenol derivative reacts with a suitable alkylating agent in the presence of a base.

Formation of the Thiol Group: The thiol group can be introduced by treating the triazole intermediate with a thiolating agent such as thiourea or hydrogen sulfide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the attached functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives, including our compound of interest, exhibit significant antimicrobial properties. A study highlighted that the synthesized triazole derivatives demonstrated effective antibacterial and antifungal activities against a range of pathogens. The mechanism is believed to involve interference with microbial cell wall synthesis or function .

Anticancer Properties

The anticancer potential of 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has been evaluated in several studies. A notable investigation found that certain derivatives exhibited moderate cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer cells. The compounds demonstrated EC50 values ranging from 2 to 17 µM, indicating promising anticancer activity comparable to established chemotherapeutics like dacarbazine and erlotinib .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a specific evaluation using the carrageenan-induced paw edema model, several derivatives exhibited significant inhibition of edema formation. For instance, one derivative showed a percentage inhibition of 40.28%, which was comparable to the standard anti-inflammatory drug indomethacin .

Antinociceptive Activity

In addition to its anti-inflammatory effects, the compound's antinociceptive properties have been assessed through various pain models. Results indicated that certain derivatives effectively reduced pain responses in animal models, suggesting a potential role in pain management therapies .

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step chemical reactions starting from 4-methoxybenzoic acid. Characterization techniques such as FT-IR and NMR spectroscopy have confirmed the structural integrity of the synthesized compounds .

Data Table: Summary of Biological Activities

Future Research Directions

Given its diverse pharmacological activities, further research is warranted to explore:

- The structure-activity relationship (SAR) to optimize the compound's efficacy.

- Mechanistic studies to elucidate the pathways involved in its biological effects.

- Clinical trials to assess safety and efficacy in human subjects.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl and phenoxymethyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Donating Groups : Methoxy and ethoxy groups enhance solubility and bioactivity by modulating electron density .

- S-Alkylation Efficiency : Cesium carbonate facilitates high yields (e.g., 93% in compound 6l ), whereas Schiff base formations require acidic catalysts (e.g., HCl ).

Antifungal and Antibiotic Activity

- The target compound demonstrates moderate antifungal activity, comparable to fluconazole, attributed to the phenoxymethyl group’s hydrophobic interactions .

- Analog 5-(4-chlorophenyl)-4-(4-methylphenyl)-3-(trifluoromethylbenzylthio) shows superior antifungal potency due to the trifluoromethyl group’s electronegativity .

Anti-Inflammatory and Antiviral Activity

Physicochemical Properties

Notable Trends:

- Melting Points: Bulky substituents (e.g., phenoxymethyl) reduce melting points compared to rigid aromatic systems .

- Spectral Signatures : C=N stretches in triazoles (~1600 cm⁻¹) are consistent across analogs, while carbonyl groups (e.g., 1679 cm⁻¹) indicate ketone intermediates .

Biological Activity

4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

This structure is characterized by a triazole ring with a thiol group, which is essential for its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including this compound.

Study Findings

A study by Sivakumar et al. (2020) assessed the antimicrobial activity of various triazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. The disc diffusion method was employed to measure the zone of inhibition.

| Compound | Zone of Inhibition (mm) | Gram -ve (E. coli) | Gram +ve (S. aureus) | Fungi (C. albicans) |

|---|---|---|---|---|

| 4.4b | 3.80 | 3.80 | 4.60 | 2.60 |

| 4.4d | 7.50 | 7.50 | 6.80 | 3.90 |

| 4.4f | - | - | - | Excellent |

Most compounds exhibited moderate to good activity against the tested microbes, with specific derivatives like 4.4d showing significant antibacterial properties against E. coli and S. aureus, and antifungal activity against C. albicans .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies.

Cytotoxicity Studies

Research has demonstrated that derivatives of triazoles can exhibit significant cytotoxic effects on cancer cell lines. For instance, a study involving human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines showed that certain derivatives were more cytotoxic than others.

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 | <10 |

| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 | <20 |

These results indicate that certain modifications to the triazole structure can enhance its selectivity and potency against cancer cells .

The mechanisms underlying the biological activities of triazole derivatives are multifaceted:

- Antimicrobial Mechanism : The thiol group in the triazole structure may interact with microbial enzymes or cell membranes, disrupting cellular functions.

- Anticancer Mechanism : Triazoles may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, and what intermediates are critical for its formation?

- The compound is typically synthesized via cyclization of thiosemicarbazide precursors. A common method involves reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol core, followed by alkylation or Mannich reactions to introduce substituents like phenoxymethyl groups . Critical intermediates include hydrazinecarbothioamides and their cyclized triazole-thione derivatives, which are alkylated using agents such as phenacyl bromide or 4-bromophenacyl bromide .

Q. Which spectroscopic and analytical techniques are essential for characterizing this triazole-thiol derivative?

- Elemental analysis confirms stoichiometry, while ¹H-NMR identifies proton environments (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons between δ 6.8–7.5 ppm). LC-MS verifies molecular ion peaks and fragmentation patterns. For structural confirmation, FT-IR detects thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of alkylated derivatives?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in alkylation steps. Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions like oxidation of the thiol group. Microwave-assisted synthesis (e.g., 100 W, 120°C) reduces reaction time from hours to minutes while maintaining yields >75% .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity and regioselectivity of this compound?

- DFT calculations (B3LYP/6-311G**) optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity), and simulate NMR/IR spectra for comparison with experimental data .Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., fungal CYP51 or bacterial DHFR), identifying key interactions like hydrogen bonds with the triazole-thiol moiety .

Q. What strategies address contradictions in reported antimicrobial activity data for structurally similar triazole-thiols?

- Discrepancies often arise from variations in substituent positioning (e.g., para vs. meta methoxy groups) or assay protocols. Systematic SAR studies comparing MIC values against standardized strains (e.g., S. aureus ATCC 25923) can clarify trends. For example, electron-withdrawing substituents (e.g., -Cl) enhance activity against Gram-negative bacteria, while bulky groups reduce membrane penetration .

Q. How can synthetic challenges, such as low yields in Mannich base formation, be mitigated?

- Mannich reactions require precise control of pH (weakly acidic conditions) and stoichiometry of formaldehyde/secondary amines. Catalysts like HCl or p-TsOH (10 mol%) improve imine intermediate stability. Solvent choice (e.g., ethanol/water mixtures) balances solubility and reactivity, achieving yields up to 85% for derivatives like 4-[(4-aryl)methylidene]amino-5-substituted triazoles .

Q. What mechanistic insights explain the antioxidant properties of triazole-thiol derivatives?

- The thiol group acts as a radical scavenger via hydrogen atom transfer (HAT), confirmed by assays like DPPH and ABTS. Substituents such as methoxy groups enhance electron-donating capacity, stabilizing radical intermediates. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials correlating with antioxidant efficacy .

Methodological Considerations

- Handling Data Variability : Use orthogonal characterization (e.g., NMR + X-ray) to resolve regiochemical ambiguities in alkylation products .

- Optimizing Biological Assays : Standardize protocols (CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays) to ensure reproducibility .

- Computational Validation : Cross-validate docking results with in vitro assays to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.